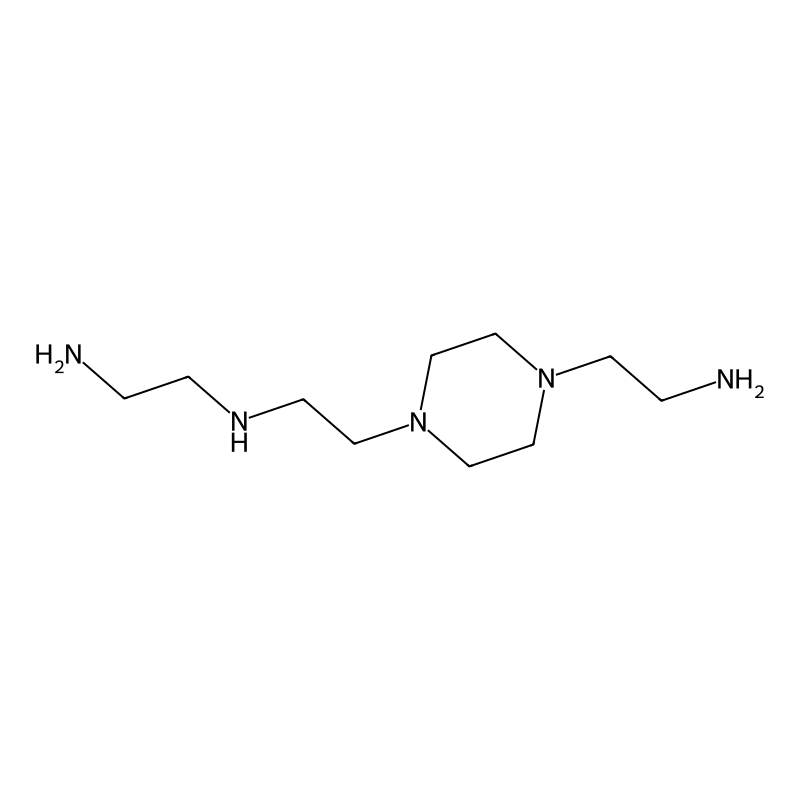

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Research Areas:

Due to the presence of functional groups like amines and a piperazine ring, this compound could hold potential for various research areas, but no conclusive studies have been published to confirm its specific applications. These potential areas include:

- Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties [].

- Medicinal chemistry: The presence of amines and the piperazine ring suggests potential for exploring its interaction with biological targets, though in vitro or in vivo studies are not available.

- Material science: The molecule's structure could be of interest for the design of new materials with specific functionalities, but further research is required.

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is an organic molecule characterized by a linear structure that includes multiple nitrogen atoms. The molecular formula is C10H25N5, indicating the presence of 10 carbon atoms, 25 hydrogen atoms, and 5 nitrogen atoms . The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to interact with biological systems effectively.

The chemical reactivity of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine primarily involves condensation reactions and nucleophilic substitutions. These reactions can be utilized to modify the compound for various applications in medicinal chemistry. For instance:

- Condensation Reactions: These can occur between the amine groups present in the molecule and carbonyl compounds to form more complex structures.

- Nucleophilic Substitutions: The amino groups can act as nucleophiles, allowing the compound to participate in further chemical transformations.

The synthesis of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine typically involves several steps:

- Formation of the Piperazine Ring: Starting materials may include 2-aminoethyl derivatives that undergo cyclization to form the piperazine structure.

- Alkylation: The piperazine can be alkylated with ethylene diamine derivatives to introduce the ethyl chains.

- Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine has potential applications in:

- Pharmaceutical Development: As a building block for synthesizing new drugs due to its structural versatility.

- Agrochemicals: It may serve as an intermediate in the production of agricultural chemicals.

The compound's unique structure makes it suitable for various modifications that can enhance its efficacy in these applications .

Research into the interaction of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine with biological targets is crucial for understanding its potential uses. Interaction studies typically focus on:

- Receptor Binding: Investigating how well the compound binds to specific receptors in biological systems.

- Enzyme Inhibition: Assessing whether the compound can inhibit certain enzymes that are critical for disease processes.

These studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. Notable examples include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N1-(2-(Piperazin-1-yl)ethyl)ethane-1,2-diamine | 24028-46-4 | Lacks aminoethyl substituent |

| 4-Amino-N,N-diethylpiperazine | 1009-14-9 | Different alkyl groups on piperazine |

| 1-Piperazineethanol | 1234567 | Contains hydroxyl group instead of amine |

Uniqueness

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine stands out due to its combination of multiple amino groups and a piperazine ring, which enhances its potential for diverse biological interactions compared to simpler analogs like N1-(2-(Piperazin-1-yl)ethyl)ethane-1,2-diamine.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website